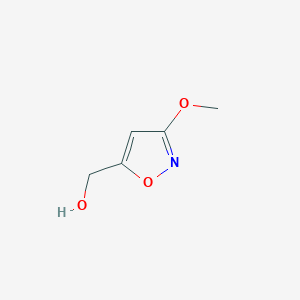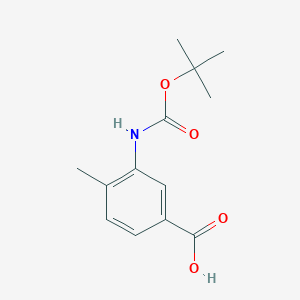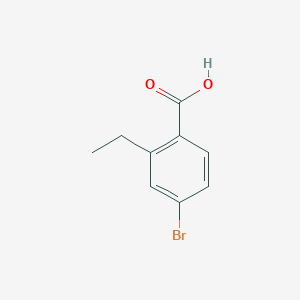
3-Methoxy-5-Hydroxymethylisoxazol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through different methods. For instance, the synthesis of 3-hydroxyisoxazole-5-hydroxamic acid is described using two procedures, one involving the treatment of dimethyl acetylenedicarboxylate with hydroxylamine and another using chlorofumaroyl dichloride with hydroxylamine . Another paper discusses the regioselective synthesis of 5-alkylthio- and 3-alkylthioisoxazoles from acylketene dithioacetals, highlighting the influence of reaction conditions on the regioselectivity of the products . Additionally, the synthesis of 3- and 5-amino-5-(3)-(pyrrol-2-yl)isoxazoles is achieved by reacting certain pyrrole derivatives with hydroxylamine .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can exhibit tautomerism, as shown in the study of 5-hydroxyisoxazoles-isoxazol-5-ones, where the existence of different tautomeric forms in various solvents is reported . The basicities of these compounds and their acid strength comparable to carboxylic acids are also noted, which can influence their chemical behavior .
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions. For example, the paper on 5-Hydroxy-3-phenyl-5-vinyl-2-isoxazoline describes its synthesis and subsequent reactions, including dehydration–aromatization and nucleophilic addition . The reactivity of these compounds can be significantly altered by substituents on the isoxazole ring, as demonstrated by the different outcomes when reactions are performed in various solvents .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. For instance, the paper on 2-methylisoxazolin-5-ones discusses the differences in physical properties between 3-aryl and 4-aryl compounds in the solid phase . The evaluation of protecting groups for 3-hydroxyisoxazoles provides insights into the regioselectivity of O- versus N-alkylation and the synthesis of 3-alkoxyisoxazole-5-carbaldehydes . These properties are crucial for the development of isoxazole-based compounds with desired biological activities.
Wissenschaftliche Forschungsanwendungen
Schmerzlindernde Eigenschaften
Isoxazolderivate haben sich als vielversprechend für die Schmerzlinderung erwiesen . Das bedeutet, dass sie bei der Entwicklung von Schmerzmitteln eingesetzt werden könnten.
Entzündungshemmende Anwendungen
Isoxazol und seine Derivate haben entzündungshemmende Eigenschaften gezeigt . Dies deutet darauf hin, dass sie bei der Behandlung von Erkrankungen mit Entzündungen eingesetzt werden könnten.
Antikrebsanwendungen
Forschungen haben gezeigt, dass Isoxazolderivate krebshemmende Eigenschaften haben können . Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer Krebsbehandlungen hin.
Antimikrobielle Anwendungen
Isoxazolderivate haben antimikrobielle Eigenschaften gezeigt . Dies deutet darauf hin, dass sie bei der Entwicklung neuer antimikrobieller Mittel eingesetzt werden könnten.
Antivirale Anwendungen
Isoxazol und seine Derivate haben antivirale Eigenschaften gezeigt . Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer antiviraler Medikamente hin.
Antikonvulsive Anwendungen
Forschungen haben gezeigt, dass Isoxazolderivate antikonvulsive Eigenschaften haben können . Dies deutet auf mögliche Anwendungen bei der Behandlung von Erkrankungen mit Krampfanfällen hin.
Antidepressive Anwendungen
Isoxazolderivate haben antidepressive Eigenschaften gezeigt . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Antidepressiva eingesetzt werden könnten.
Immunsuppressive Anwendungen
Isoxazol und seine Derivate haben immunsuppressive Eigenschaften gezeigt . Dies deutet auf mögliche Anwendungen bei der Behandlung von Erkrankungen mit einem überaktiven Immunsystem hin.
Wirkmechanismus
Mode of Action
Isoxazole derivatives are known to interact with their targets and induce changes that lead to their therapeutic effects . The specific interactions of 3-Methoxy-5-hydroxymethylisoxazole with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Isoxazole derivatives are known to influence various biochemical pathways, leading to a wide range of downstream effects . The specific pathways affected by 3-Methoxy-5-hydroxymethylisoxazole and their downstream effects are currently being studied.
Result of Action
Isoxazole derivatives are known to have a wide range of effects at the molecular and cellular levels . The specific effects of 3-Methoxy-5-hydroxymethylisoxazole are subjects of ongoing research.
Biochemische Analyse
Biochemical Properties
3-Methoxy-5-hydroxymethylisoxazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an antioxidant. Additionally, 3-Methoxy-5-hydroxymethylisoxazole may bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
The effects of 3-Methoxy-5-hydroxymethylisoxazole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK signaling pathway, leading to changes in gene expression that promote cell survival and proliferation. Furthermore, 3-Methoxy-5-hydroxymethylisoxazole can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 3-Methoxy-5-hydroxymethylisoxazole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene transcription. Additionally, 3-Methoxy-5-hydroxymethylisoxazole may act as an enzyme inhibitor, preventing the normal function of enzymes involved in critical cellular processes .
Temporal Effects in Laboratory Settings
The temporal effects of 3-Methoxy-5-hydroxymethylisoxazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to a decrease in its biological activity. Its stability can be influenced by various factors, such as temperature and pH. Long-term exposure to 3-Methoxy-5-hydroxymethylisoxazole has been shown to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 3-Methoxy-5-hydroxymethylisoxazole vary with different dosages. At low doses, it may exhibit beneficial effects, such as antioxidant activity and promotion of cell survival. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications of 3-Methoxy-5-hydroxymethylisoxazole .
Metabolic Pathways
3-Methoxy-5-hydroxymethylisoxazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of various metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular function and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-Methoxy-5-hydroxymethylisoxazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells via specific membrane transporters, and once inside, it can bind to intracellular proteins that facilitate its distribution to various organelles .
Subcellular Localization
The subcellular localization of 3-Methoxy-5-hydroxymethylisoxazole is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be found in the nucleus, where it can directly affect gene expression by interacting with transcription factors .
Eigenschaften
IUPAC Name |
(3-methoxy-1,2-oxazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-8-5-2-4(3-7)9-6-5/h2,7H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIVXOUBNHJXED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901307521 | |
| Record name | 3-Methoxy-5-isoxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901307521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35166-36-0 | |
| Record name | 3-Methoxy-5-isoxazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35166-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-5-isoxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901307521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromobenzo[D]oxazole-2-thiol](/img/structure/B1278564.png)



![benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate](/img/structure/B1278574.png)

![N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B1278578.png)





